3-Chlorobalipramine-d6 Maleate 3-Chlorobalipramine-d6 Maleate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199989
InChI:
SMILES:
Molecular Formula: C₂₃H₁₉D₆ClN₂O₄
Molecular Weight: 434.95

3-Chlorobalipramine-d6 Maleate

CAS No.:

Cat. No.: VC0199989

Molecular Formula: C₂₃H₁₉D₆ClN₂O₄

Molecular Weight: 434.95

* For research use only. Not for human or veterinary use.

3-Chlorobalipramine-d6 Maleate -

Specification

Molecular Formula C₂₃H₁₉D₆ClN₂O₄
Molecular Weight 434.95

Introduction

Chemical Identity and Structure

Basic Identification

3-Chlorobalipramine-d6 Maleate is identified by the Chemical Abstracts Service (CAS) number 2095-42-3. This compound is classified under the broader category of antihistamines with specific deuterium labeling, making it a specialized analytical standard .

Chemical Structure and Properties

The chemical name of the compound is (Z)-but-2-enedioic acid;3-(2-chlorobenzo[b]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine, indicating its complex structure with specific deuterium placement . It features a chlorobenzazepin core with deuterated methyl groups attached to the nitrogen atom. The molecular formula is C₂₃H₁₉D₆ClN₂O₄, with the D₆ notation indicating the presence of six deuterium atoms replacing six hydrogen atoms in the structure .

PropertyValue
Molecular FormulaC₂₃H₁₉D₆ClN₂O₄
Molecular Weight434.95 g/mol
CAS Number2095-42-3
Physical StateSolid
Deuteration6 deuterium atoms (methyl groups)

The maleate salt form of this compound enhances its stability and solubility compared to the free base, making it more suitable for analytical applications and longer shelf life.

Synthesis and Production Methods

Synthetic Approaches

Analytical Applications

Role as an Internal Standard

The primary application of 3-Chlorobalipramine-d6 Maleate is as an internal standard in analytical chemistry, particularly in the quantification of chlorpheniramine in various matrices. The deuterium labeling provides a mass difference that allows for distinction from the non-deuterated compound during mass spectrometric analysis, while maintaining nearly identical chemical behavior .

Advantages in Analytical Methods

Several advantages make this compound valuable in analytical settings:

  • Chemical behavior nearly identical to non-deuterated chlorpheniramine

  • Sufficient mass difference for clear separation in mass spectrometry

  • Enhanced stability due to the maleate salt form

  • Resistance to hydrogen-deuterium exchange under analytical conditions

Pharmacological Properties

Relationship to Chlorpheniramine

While primarily used as an analytical standard, 3-Chlorobalipramine-d6 Maleate shares the basic pharmacological profile of chlorpheniramine. The parent compound is a first-generation antihistamine that antagonizes the H₁ histamine receptor, thereby reducing allergic responses.

Effect of Deuteration on Pharmacology

SupplierProduct CodePackage SizePrice (if available)
EvitaChemEVT-12559267Not specifiedNot specified
CymitQuimicaTR-C36460275 mg16,483.00 €
RRK ChemTCC364602Not specifiedNot specified
Cerilliant/Sigma-AldrichRelated products1 mL (100 μg/mL)Not specified

The substantial pricing reflects the specialized nature of the compound and the complex synthesis process required to produce deuterated compounds with high isotopic purity .

Quality Specifications

Commercial preparations of 3-Chlorobalipramine-d6 Maleate typically adhere to stringent quality specifications:

  • Chemical purity: >95% as determined by HPLC

  • Isotopic purity: >98% for deuterium incorporation

  • Certified reference material status for analytical applications

  • Comprehensive analytical documentation including NMR and mass spectrometry data

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator